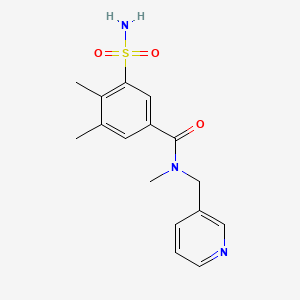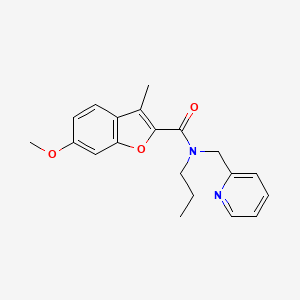
3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide
Overview
Description
3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide, also known as TAS-116, is a novel, small-molecule inhibitor of the heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that plays a crucial role in the folding, stabilization, and degradation of a wide range of client proteins involved in various signaling pathways. TAS-116 has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases.
Mechanism of Action
3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide exerts its anti-tumor activity by binding to the ATP-binding site of HSP90, thereby inhibiting its function as a molecular chaperone. This leads to the degradation of client proteins that are essential for cancer cell survival and proliferation. 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide has been shown to have a range of biochemical and physiological effects in cancer cells. These include the downregulation of various signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide has also been shown to induce the expression of heat shock proteins, which can enhance the anti-tumor immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide for lab experiments is its specificity for HSP90, which allows for the selective targeting of cancer cells. In addition, 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide has been shown to have low toxicity in preclinical models, suggesting that it may have a favorable safety profile. However, one potential limitation of 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide is its relatively short half-life, which may limit its efficacy in vivo.
Future Directions
There are several potential future directions for the development of 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide as a therapeutic agent. One area of focus is the identification of biomarkers that can predict response to 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide treatment in cancer patients. Another area of interest is the development of combination therapies that can enhance the efficacy of 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide. Finally, there is ongoing research into the optimization of 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide dosing and delivery methods to improve its pharmacokinetic properties.
Scientific Research Applications
3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent anti-tumor activity. In particular, 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide has been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N,3,4-trimethyl-N-(pyridin-3-ylmethyl)-5-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-7-14(8-15(12(11)2)23(17,21)22)16(20)19(3)10-13-5-4-6-18-9-13/h4-9H,10H2,1-3H3,(H2,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLUJEUQGCSHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N)C(=O)N(C)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,2-dimethylpropyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B3813658.png)

![{1-methyl-1-[1-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethyl}amine trifluoroacetate](/img/structure/B3813667.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3813672.png)
![4-[4-(2-fluoro-3-methoxybenzyl)piperazin-1-yl]-2,6-dimethoxypyrimidine](/img/structure/B3813685.png)
![3-(2-fluorophenyl)-5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3813693.png)
![5-fluoro-2-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}pyrimidine](/img/structure/B3813700.png)
![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3813704.png)

![N,1,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B3813720.png)
![N-cyclooctyl-2-[4-(cyclopropylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B3813728.png)

![7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3813750.png)
![6-ethyl-2-morpholin-4-yl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B3813768.png)